molecular formula C37H50NO2PS B6290212 [S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-76-7

[S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290212
CAS RN: 2565792-76-7
M. Wt: 603.8 g/mol
InChI Key: YNOQEGACEUAPOD-OFGIETDASA-N
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Description

[S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C37H50NO2PS and its molecular weight is 603.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 603.32998801 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis Optically active acylaziridines can be synthesized through the Michael type addition of diphenyl N-unsubstituted sulfimide (free sulfimide) to various electrophilic olefins. This synthesis method allows for the production of enantiomerically enriched compounds, important in the creation of chiral drugs and other materials (Furukawa et al., 1980).

Anti-Selective Boron-Mediated Reactions In the synthesis of complex organic molecules, anti-selective boron-mediated asymmetric aldol reactions of carboxylic esters are used to create specific stereochemical configurations. This method has applications in the synthesis of molecules with multiple chiral centers, vital for pharmaceuticals and other biologically active compounds (Abiko, 2003).

Sulfone-Stabilized Carbanions The condensation of sulfones with ketones or aldehydes generates a range of products, including dienes and other complex organic molecules. This method is used in the synthesis of compounds with diverse structures and properties, useful in various industrial and pharmaceutical applications (Garst et al., 2006).

Cyclization Reactions Pummerer-type cyclization is a chemical reaction used to synthesize complex cyclic compounds. The reaction involves sulfides and can lead to the formation of isoquinolines and benzazepines, compounds with applications in pharmaceuticals and other areas (Saitoh et al., 2001).

Aromatic Polyamides Synthesis Aromatic polyamides with pendent tert-butylcyclohexylidene groups are synthesized from specific monomers. These polymers are characterized by good solubility, high thermal stability, and mechanical strength, making them suitable for various advanced material applications (Liaw et al., 2000).

properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQEGACEUAPOD-OFGIETDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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